2-methyl-3-propoxyaniline
Overview
Description
2-Methyl-3-propoxyaniline is an organic compound with the molecular formula C10H15NO It is an aromatic amine, characterized by a methyl group at the second position and a propoxy group at the third position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-propoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2-methyl-3-nitroaniline followed by reduction. The steps are as follows:
Nitration: 2-Methyl-3-nitroaniline is prepared by nitrating 2-methylaniline.
Alkylation: The nitro compound is then alkylated using propyl bromide in the presence of a base such as potassium carbonate.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed for the reduction step, using catalysts such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-propoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-propoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-propoxyaniline involves its interaction with specific molecular targets. As an aromatic amine, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-ethoxyaniline: Similar structure with an ethoxy group instead of a propoxy group.
2-Methyl-3-butoxyaniline: Similar structure with a butoxy group instead of a propoxy group.
2-Methyl-3-methoxyaniline: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
2-Methyl-3-propoxyaniline is unique due to its specific propoxy substitution, which can influence its reactivity and interactions compared to other similar compounds. The length and branching of the alkoxy group can affect the compound’s solubility, boiling point, and overall chemical behavior.
Properties
IUPAC Name |
2-methyl-3-propoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-7-12-10-6-4-5-9(11)8(10)2/h4-6H,3,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZCTKQDTVUKSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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